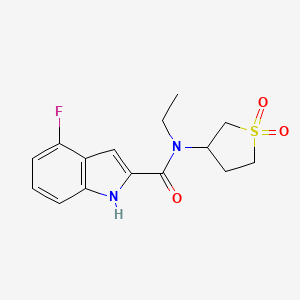
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to activate immune cells. This compound also disrupts the blood supply to tumors by causing the blood vessels to become leaky and allowing immune cells to enter the tumor. This leads to the death of cancer cells and the reduction in tumor size.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). It also causes the blood vessels in tumors to become leaky, which allows immune cells to enter the tumor and attack cancer cells. This compound has also been shown to have anti-angiogenic effects, which means it disrupts the blood supply to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer types. It also works by activating the immune system, which could potentially lead to long-lasting anti-tumor effects. However, there are also limitations to using this compound in lab experiments. It has been shown to have toxic effects on the liver and kidneys, which could limit its use in humans. It also has a short half-life, which means it needs to be administered frequently.
Zukünftige Richtungen
There are several future directions for the study of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and how it activates the immune system. Another direction is to study its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, there is a need to develop more effective and less toxic analogs of this compound that could be used in humans. Finally, more research is needed to determine the optimal dosing and administration schedule for this compound in humans.
Synthesemethoden
The synthesis of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine to form 4-methylphenylhydrazine sulfonate. This is then reacted with 4,5-dimethylpyrazole-3-carboxylic acid to form this compound. The synthesis process has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. It works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors. This compound has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-6-11(7-5-8)14-13(17)12-9(2)10(3)15-16-12/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZLDBRYUXVWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NNC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid](/img/structure/B6639205.png)
![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)










